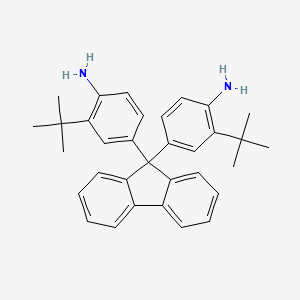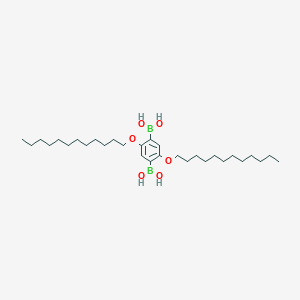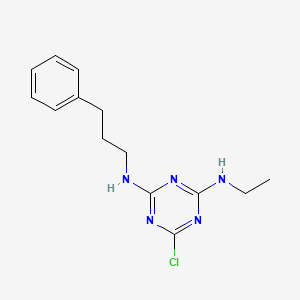
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes four chlorine atoms and two amino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione can be synthesized through a multi-step process involving the chlorination of anthraquinone followed by amination. The typical synthetic route involves:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2,4,6, and 8 positions.
Amination: The chlorinated anthraquinone is then reacted with ammonia or an amine source under high temperature and pressure to replace the chlorine atoms at the 1 and 5 positions with amino groups.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale Chlorination: Using industrial chlorinators to chlorinate anthraquinone.
High-pressure Amination: Employing high-pressure reactors to facilitate the amination process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for producing vibrant colors.
Mecanismo De Acción
The mechanism of action of 1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
1,5-Diamino-2,4,6,8-tetrabromoanthracene-9,10-dione: Similar structure but with bromine atoms instead of chlorine.
1,5-Diamino-2,6-dibromoanthracene-9,10-dione: Contains two bromine atoms instead of four chlorine atoms.
1,4,5,8-Tetrachloroanthraquinone: Lacks amino groups but has a similar chlorinated anthraquinone core.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is unique due to its specific arrangement of amino and chloro groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
83578-91-0 |
|---|---|
Fórmula molecular |
C14H6Cl4N2O2 |
Peso molecular |
376.0 g/mol |
Nombre IUPAC |
1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
Clave InChI |
LBZKZHPJFBLXLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Cl)N)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)




![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)


![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)


